molecular formula C20H18Cl2N6O B10954442 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10954442
M. Wt: 429.3 g/mol
InChI Key: SADQLACRZSBFHQ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H18Cl2N6O

Molecular Weight

429.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18Cl2N6O/c1-11-6-16(18-12(2)26-27(3)19(18)24-11)20(29)25-15-8-23-28(10-15)9-13-4-5-14(21)7-17(13)22/h4-8,10H,9H2,1-3H3,(H,25,29)

InChI Key

SADQLACRZSBFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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